Molecular weight and exact mass of 4-pyridylmercaptoacetyl chloride
Molecular weight and exact mass of 4-pyridylmercaptoacetyl chloride
An In-Depth Technical Guide to 4-Pyridylmercaptoacetyl Chloride and its Hydrochloride Salt
Abstract: This technical guide provides a comprehensive overview of 4-pyridylmercaptoacetyl chloride, a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the critical distinction between the free base and its more commonly utilized hydrochloride salt. It covers in-depth physicochemical properties, including a detailed analysis of molecular weight versus exact mass, a robust, two-part synthetic protocol with mechanistic insights, and detailed mass spectrometry fragmentation analysis. Furthermore, this guide outlines stringent safety, handling, and storage procedures, and explores the compound's application as a strategic linker in the synthesis of complex organic molecules, grounded in the established role of the pyridine scaffold in enhancing pharmacological activity.
Introduction and Strategic Importance
4-Pyridylmercaptoacetyl chloride is a reactive chemical intermediate valued for its dual functionality. It incorporates a highly electrophilic acyl chloride group, ideal for forming stable amide or ester linkages, and a pyridine ring. The pyridine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as metabolic stability, aqueous solubility, cell permeability, and target binding affinity.[1][2] As such, 4-pyridylmercaptoacetyl chloride serves as a versatile building block for introducing this valuable heterocycle into novel molecular architectures.[3]
Commercially, this reagent is almost exclusively supplied and handled as its hydrochloride salt, 4-pyridylmercaptoacetyl chloride hydrochloride. This salt form enhances the compound's stability and simplifies handling. Throughout this guide, we will address both the free base and its hydrochloride salt, clarifying the properties of each.
Physicochemical and Spectroscopic Properties
A precise understanding of a reagent's properties is fundamental to its effective use. The distinction between molecular weight and exact mass is particularly crucial for analytical techniques like mass spectrometry.
-
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms based on their natural isotopic abundance. It is used for stoichiometric calculations in bulk chemical reactions.
-
Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant isotope of each element. It is the value of primary importance in high-resolution mass spectrometry (HRMS) for determining elemental composition.
The key properties of both the free base and its hydrochloride salt are summarized below.
| Property | 4-Pyridylmercaptoacetyl chloride (Free Base) | 4-Pyridylmercaptoacetyl chloride hydrochloride |
| Synonyms | 2-(Pyridin-4-ylthio)acetyl chloride | (4-Pyridylthio)acetyl chloride hydrochloride |
| Appearance | - (Typically generated in situ) | Off-white to pale yellow crystalline solid[3] |
| CAS Number | 52998-13-7[4] | 27230-51-9[3] |
| Molecular Formula | C7H6ClNOS[4] | C7H6ClNOS·HCl (or C7H7Cl2NOS)[3] |
| Molecular Weight | 187.65 g/mol [4] | 224.11 g/mol [3] |
| Exact Mass (Monoisotopic) | 186.98586 Da (Calculated) | 222.95471 Da (Calculated for [M+H]+) |
| Melting Point | Not applicable | ~120-125 °C[3] |
| Solubility | Soluble in aprotic organic solvents | Soluble in DMF, DMSO; reacts with water[3] |
Mass Spectrometry Fragmentation Analysis
In electron ionization mass spectrometry (EI-MS), the fragmentation pattern provides a structural fingerprint. For 4-pyridylmercaptoacetyl chloride, fragmentation is predictable and dominated by the formation of stable ions.
| m/z (Mass/Charge) | Proposed Fragment Structure | Fragment Name / Description |
| 187/189 | [C7H6ClNOS]+• | Molecular Ion (M+•) of free base |
| 152 | [C7H6NOS]+ | Acylium Ion: Loss of Chlorine radical (·Cl) |
| 124 | [C6H6NS]+ | Loss of Carbon Monoxide (CO) from Acylium Ion |
| 110 | [C5H4NS]+ | Pyridylthio Cation |
| 78 | [C5H4N]+ | Pyridine Cation |
The most prominent peak after the molecular ion is typically the acylium ion, formed by the cleavage of the C-Cl bond, which is the weakest bond adjacent to a site of charge stabilization.[1][5]
Synthesis and Mechanistic Rationale
The synthesis of 4-pyridylmercaptoacetyl chloride hydrochloride is a two-stage process. First, the precursor (4-pyridylthio)acetic acid is prepared, which is then converted to the target acyl chloride.
Detailed Experimental Protocol
Warning: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of (4-Pyridylthio)acetic Acid
This procedure is adapted from established methods for S-alkylation of thiopyridones.[6]
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-thiopyridone (11.1 g, 0.1 mol) and ethanol (100 mL).
-
Base Addition: While stirring under a nitrogen atmosphere, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL). Stir for 15 minutes at room temperature to form the sodium thiolate salt.
-
Alkylation: Prepare a solution of chloroacetic acid (9.45 g, 0.1 mol) in water (20 mL) and neutralize it carefully with sodium bicarbonate until effervescence ceases. Add this sodium chloroacetate solution dropwise to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, acidify the mixture to pH 4-5 with 2M hydrochloric acid. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and then with a small amount of cold ethanol. Dry the solid under vacuum to yield (4-pyridylthio)acetic acid.
Stage 2: Synthesis of 4-Pyridylmercaptoacetyl chloride hydrochloride
This procedure utilizes thionyl chloride to convert the carboxylic acid to the acyl chloride.[7][8][9]
-
Setup: In a flame-dried 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), suspend the dried (4-pyridylthio)acetic acid (8.45 g, 0.05 mol) in anhydrous dichloromethane (50 mL).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (5.5 mL, 0.075 mol, 1.5 equiv) dropwise via syringe at 0 °C (ice bath).
-
Causality: Thionyl chloride is an excellent chlorinating agent because the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[10]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C) for 2-3 hours. The suspension should become a clear solution.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (using a vacuum pump protected by a cold trap and base trap). The crude product will remain as a solid.
-
Purification: Add anhydrous diethyl ether or hexane to the crude solid and triturate to induce crystallization. Collect the solid product by vacuum filtration in a glove box or under a nitrogen blanket to prevent hydrolysis. Dry under high vacuum. The product is 4-pyridylmercaptoacetyl chloride hydrochloride.
Safe Handling, Storage, and Incompatibility
Acyl chlorides are highly reactive and require stringent handling protocols.[7] 4-Pyridylmercaptoacetyl chloride hydrochloride is corrosive, moisture-sensitive, and lachrymatory.
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.
-
Storage: Store in a tightly sealed container at 2-8°C.[3] The container should be placed inside a secondary container in a desiccator, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
-
Incompatibilities: This compound reacts violently with water, alcohols, amines, and strong bases. It is corrosive to many metals. Keep away from oxidizing agents.
-
Spill & Disposal: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water or combustible materials for cleanup. Decontaminate the area with a suitable solvent. Dispose of waste according to local, state, and federal regulations.
Applications in Drug Development and Organic Synthesis
The utility of 4-pyridylmercaptoacetyl chloride lies in its ability to act as a molecular bridge, connecting different fragments through a stable linker. The acyl chloride is the "reactive handle," while the pyridine serves as a key pharmacophore.
The Role of the Acyl Chloride Group
The carbonyl carbon of an acyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[5]
-
Addition: A nucleophile (e.g., the lone pair on a nitrogen of an amine or an oxygen of an alcohol) attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination: The C=O double bond reforms, and the chloride ion, an excellent leaving group, is eliminated. A final deprotonation step yields the neutral product (amide or ester) and HCl.
This reactivity allows for the facile synthesis of amides and esters, two of the most common functional groups in pharmaceuticals, under mild conditions.
The Strategic Value of the Pyridine Moiety
The pyridine ring is not merely a spacer; it is a strategic element in drug design. Its inclusion can confer several advantages:
-
Improved Pharmacokinetics: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and potentially improving oral bioavailability.[6]
-
Enhanced Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like enzymes or receptors.[1]
-
Metabolic Stability: The aromatic nature of the pyridine ring is generally more resistant to metabolic degradation compared to aliphatic chains.[1][2]
-
Vector for Further Functionalization: The pyridine ring itself can be further modified, for example, through N-oxidation or electrophilic substitution, to fine-tune the molecule's properties.
A representative application would be the coupling of 4-pyridylmercaptoacetyl chloride with a key amine-containing fragment (R-NH2) to synthesize a target molecule with potential biological activity. This reaction efficiently forges a robust amide bond while incorporating the beneficial pyridine scaffold.
Conclusion
4-Pyridylmercaptoacetyl chloride hydrochloride is a high-value reagent for advanced organic synthesis, particularly within the pharmaceutical and life sciences sectors. Its well-defined physicochemical properties, predictable reactivity, and the strategic importance of its constituent functional groups make it a powerful tool for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
-
CP Lab Safety. (n.d.). 4-Pyridylmercapto acetyl chloride hydrochloride, min 98%, 5 grams. Retrieved from [Link]
-
Hossan, A. S. M., Abu-Melha, H. M. A., Al-Omar, M. A., & Amr, A. E.-G. E. (2016). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 21(10), 1299. Retrieved from [Link]
-
Verma, A., Kumar, M., & Singh, J. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1195–1228. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Kaur, N., & Kishore, D. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(35), 21396–21413. Retrieved from [Link]
-
Clark, J. (2015). explaining nucleophilic addition / elimination in the reaction between acyl chlorides and water. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-PYRIDYLMERCAPTOACETYL CHLORIDE. Retrieved from [Link]
-
YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
-
. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]
-
ResearchGate. (2015, February). A novel and green route for solvothermal synthesis of manganese phthalocyanine crystals. Retrieved from [Link]
-
ResearchGate. (2026, February 5). ChemInform Abstract: An Unexpected Reaction of Pyridine with Acetyl Chloride to Give Dihydropyridine and Piperidine Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]
-
PubMed. (2013, February 15). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
YouTube. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.
-
Chemistry Steps. (2020, February 16). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). One-step synthesis of silica@resorcinol–formaldehyde spheres and their application for the fabrication of polymer and carbon capsules. Retrieved from [Link]
-
Johns Hopkins University. (2001, September 5). Synthesis of oligonucleotides containing Fapy·dG (N6- (2-deoxy-α,β-D-erythro-pentofuranosyl)-2,6-diamino-4-hydroxy-5- formamidopyrimidine)[11]. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgsyn.org [orgsyn.org]
- 3. calpaclab.com [calpaclab.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
